molecular formula C10H14Cl2N2O2S B14609586 Benzenesulfonamide, m-(bis(2-chloroethyl)amino)- CAS No. 58278-30-1

Benzenesulfonamide, m-(bis(2-chloroethyl)amino)-

Cat. No.: B14609586
CAS No.: 58278-30-1
M. Wt: 297.20 g/mol
InChI Key: ICLAZKSYPNSCDP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, m-(bis(2-chloroethyl)amino)- is a chemical compound with the molecular formula C10H14Cl2N2O2S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzenesulfonamide group and a bis(2-chloroethyl)amino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, m-(bis(2-chloroethyl)amino)- typically involves the reaction of benzenesulfonamide with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of benzenesulfonamide, m-(bis(2-chloroethyl)amino)- is carried out on a larger scale using similar synthetic routes. The process is optimized to achieve high yields and purity of the final product. Industrial production may involve the use of advanced equipment and techniques to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, m-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of benzenesulfonamide, m-(bis(2-chloroethyl)amino)- include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of benzenesulfonamide, m-(bis(2-chloroethyl)amino)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Benzenesulfonamide, m-(bis(2-chloroethyl)amino)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.

    Industry: The compound is used in the synthesis of dyes, photochemicals, and disinfectants.

Mechanism of Action

The mechanism of action of benzenesulfonamide, m-(bis(2-chloroethyl)amino)- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in tissues. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer cells.

Comparison with Similar Compounds

Benzenesulfonamide, m-(bis(2-chloroethyl)amino)- can be compared with other similar compounds, such as:

    Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Another alkylating agent used in cancer treatment.

The uniqueness of benzenesulfonamide, m-(bis(2-chloroethyl)amino)- lies in its combination of the benzenesulfonamide and bis(2-chloroethyl)amino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

58278-30-1

Molecular Formula

C10H14Cl2N2O2S

Molecular Weight

297.20 g/mol

IUPAC Name

3-[bis(2-chloroethyl)amino]benzenesulfonamide

InChI

InChI=1S/C10H14Cl2N2O2S/c11-4-6-14(7-5-12)9-2-1-3-10(8-9)17(13,15)16/h1-3,8H,4-7H2,(H2,13,15,16)

InChI Key

ICLAZKSYPNSCDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)N(CCCl)CCCl

Origin of Product

United States

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